Pentapeptide-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

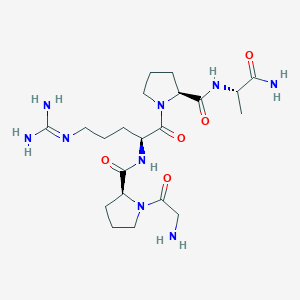

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWJFRMLHFQWSR-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Pentapeptide-3" (Vialox) amino acid sequence Gly-Pro-Arg-Pro-Ala

An In-Depth Technical Guide to Pentapeptide-3 (Vialox)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commercially known as Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1][2] It is engineered as a biomimetic of a peptide found in the venom of the Temple Viper, Tropidolaemus wagleri.[3][4] The primary mechanism of action for this compound is the competitive antagonism of the muscle nicotinic acetylcholine receptor (nAChR) at the post-synaptic membrane of the neuromuscular junction.[1][2][3] By blocking the binding of the neurotransmitter acetylcholine, it prevents the ion channel opening necessary for muscle cell depolarization, leading to a flaccid, relaxed state. This activity, often described as a "curare-like" effect, effectively reduces the formation of expression wrinkles caused by repeated facial muscle contractions.[2][5] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental methodologies used to validate its efficacy.

Peptide Properties and Specifications

This compound is a small peptide designed for stability and activity as a topical agent. Its fundamental properties are summarized below.

| Property | Value | Reference |

| INCI Name | This compound | [1] |

| Amino Acid Sequence | Gly-Pro-Arg-Pro-Ala | [1][2][6] |

| Molecular Formula | C21H37N9O5 | [7] |

| Molecular Weight | 495.58 g/mol | [7] |

| Origin | Synthetic fragment of Waglerin-1 | [3][4] |

| Trade Name | Vialox | [1][2][5] |

| Proposed Function | Neuromuscular Blocking Agent, Anti-Wrinkle | [2] |

Mechanism of Action: nAChR Antagonism

The efficacy of this compound is rooted in its function as a competitive antagonist at the neuromuscular junction (NMJ).

3.1 The Neuromuscular Junction Signaling Cascade Under normal physiological conditions, motor neuron activation leads to the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[1] ACh then binds to nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the muscle cell.[1][2] This binding event triggers a conformational change in the nAChR, opening its integrated ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[1][5] The resulting depolarization of the cell membrane generates an action potential that propagates through the muscle fiber, ultimately causing it to contract.

3.2 Competitive Inhibition by this compound this compound possesses a molecular structure that allows it to bind to the same site on the nAChR as acetylcholine, but without activating the receptor.[1] It acts as a competitive antagonist, occupying the receptor's binding site and physically preventing ACh from binding.[2] By blocking the receptor, this compound inhibits the influx of Na+ ions, thereby preventing muscle cell depolarization and subsequent contraction.[2][5] The muscle remains in a relaxed state, which, in the context of facial muscles, leads to a smoothing of the overlying skin and a reduction in expression lines. This targeted action is specific to peripheral nAChRs at the neuromuscular junction, with minimal impact suggested on central neuronal receptors.[1][5]

Efficacy Data

Quantitative data for this compound is primarily derived from manufacturer-led in-vivo studies. Precise pharmacological data such as IC50 values from peer-reviewed literature are not widely available for this cosmetic ingredient.

| Efficacy Parameter | Result | Concentration | Study Duration | Reference |

| Skin Roughness | 11% Average Reduction | Not Specified | Not Specified | [5] |

| Wrinkle Size (Relief) | 8% Average Reduction | Not Specified | Not Specified | [5] |

Experimental Protocols

The validation of a neuromuscular-blocking peptide like this compound involves a series of in-vitro and ex-vivo assays to confirm its mechanism and quantify its effect. The following are representative protocols based on standard methodologies in the field.

5.1 Protocol 1: Competitive Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the ability of this compound to compete with a known radiolabeled ligand for binding to the nAChR.

-

Objective: To quantify the binding affinity and inhibitory potential of this compound at the nAChR.

-

Materials:

-

Membrane preparations from tissue rich in nAChR (e.g., Torpedo californica electric organ or cultured TE671 cells).

-

Radiolabeled nAChR antagonist (e.g., ³H-α-bungarotoxin).

-

This compound test solutions at varying concentrations.

-

Assay Buffer (e.g., PBS with 0.1% BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Methodology:

-

Preparation: A dilution series of this compound is prepared in the assay buffer.

-

Incubation: In a microplate, the nAChR membrane preparation is incubated with the radiolabeled antagonist and either a concentration of this compound or buffer (for total binding control). A separate set of wells includes a high concentration of a known non-labeled antagonist to determine non-specific binding.

-

Equilibration: The mixture is incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by this compound at each concentration is determined, and the data is used to calculate an IC50 value (the concentration of peptide required to inhibit 50% of the specific binding of the radioligand).

-

5.2 Protocol 2: Ex-Vivo Muscle Contraction Inhibition Assay

This assay directly measures the effect of this compound on the contractility of isolated muscle tissue.

-

Objective: To demonstrate that this compound can inhibit muscle contraction induced by electrical or chemical stimulation.

-

Materials:

-

Isolated muscle tissue (e.g., rat phrenic nerve-hemidiaphragm or extensor digitorum longus muscle).[8]

-

Organ bath system with physiological saline solution (e.g., Krebs-Ringer solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Force-displacement transducer and data acquisition system.

-

Electrical pulse stimulator.[9]

-

This compound test solutions.

-

-

Methodology:

-

Tissue Mounting: The isolated muscle preparation is mounted in the organ bath, with one end fixed and the other attached to the force transducer.

-

Equilibration: The muscle is allowed to equilibrate in the physiological saline solution under a slight resting tension until a stable baseline is achieved.

-

Baseline Contraction: The muscle is stimulated electrically (e.g., with supramaximal voltage pulses at a set frequency like 0.2 Hz) to induce regular, measurable twitch contractions. The baseline force of contraction is recorded.

-

Peptide Application: A specific concentration of this compound is added to the organ bath solution.

-

Effect Measurement: The muscle continues to be stimulated, and the contraction force is recorded over time. The percentage reduction in contraction amplitude following the addition of the peptide is measured.

-

Dose-Response: The experiment is repeated with a range of this compound concentrations to generate a dose-response curve and determine the effective concentration range.

-

Washout: The peptide-containing solution is replaced with fresh saline solution to observe if the muscle contraction force returns to baseline, indicating a reversible inhibitory effect.

-

References

- 1. corepeptides.com [corepeptides.com]

- 2. This compound | Vialox peptide | Cosmetic Ingredients Guide [ci.guide]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [novoprolabs.com]

- 5. biotechpeptides.com [biotechpeptides.com]

- 6. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omizzur.com [omizzur.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

Physicochemical properties of "Pentapeptide-3" including solubility and stability

A Technical Guide to the Physicochemical Properties of Pentapeptide-3 Variants

Executive Summary: The term "this compound" is commercially associated with two distinct molecules, each with unique physicochemical properties and mechanisms of action critical to research and drug development. This guide provides an in-depth analysis of this compound (Vialox), a neuromuscular blocking peptide, and Palmitoyl this compound (Matrixyl), a matrikine that stimulates collagen synthesis. We present a comprehensive overview of their solubility and stability, detailed experimental protocols for their characterization, and visual diagrams of their respective signaling pathways to support formulation, development, and mechanistic studies.

Introduction and Disambiguation

In the fields of cosmetics, pharmacology, and drug development, the designation "this compound" can be ambiguous. It is crucial to distinguish between two primary peptides that fall under this nomenclature:

-

This compound (Vialox): A synthetic peptide that mimics a component of temple viper venom. It functions as an antagonist of the nicotinic acetylcholine receptor (nAChR), leading to muscle relaxation.

-

Palmitoyl this compound (Matrixyl): Also known as Palmitoyl Pentapeptide-4, this molecule is a subfragment of type I collagen. It acts as a signaling peptide (a matrikine) to stimulate the synthesis of extracellular matrix components, including collagen and fibronectin.[1][2] The addition of a palmitoyl group enhances its lipophilicity and skin penetration.[3]

This guide will address both peptides, providing distinct data and protocols for each to avoid confusion and ensure accurate application in a research and development setting.

Table 1: Key Identifiers of this compound Variants

| Property | This compound (Vialox) | Palmitoyl this compound (Matrixyl) |

| INCI Name | This compound | Palmitoyl this compound / Palmitoyl Pentapeptide-4 |

| Amino Acid Sequence | Gly-Pro-Arg-Pro-Ala-NH2[4] | Palmitoyl-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS)[3] |

| Molecular Formula | C21H37N9O5[5] | C39H75N7O10[3] |

| Molecular Weight | 495.58 g/mol [4] | 802.05 g/mol [3] |

| Primary Function | Neuromuscular Blocker / nAChR Antagonist | Extracellular Matrix Stimulator |

Solubility Profile

The solubility of a peptide is paramount for its formulation, delivery, and biological activity. The structural differences between Vialox and Matrixyl result in distinct solubility characteristics.

Table 2: Solubility Data for this compound Variants

| Peptide Variant | Solvent | Reported Solubility / Characteristic |

| This compound (Vialox) | Water | Diacetate salt is soluble at 10-25 mg/mL[6] |

| Water | TFA salt is soluble at 5-10 mg/mL[6] | |

| Water | Free base is poorly soluble at 0.1-0.5 mg/mL[6] | |

| Palmitoyl this compound (Matrixyl) | Distilled Water | Soluble up to 2 mg/mL[3] |

| Water | Dispersible[7] |

Factors Influencing Solubility

-

This compound (Vialox): The sequence contains polar (Arginine) and hydrophilic amino acids, which should confer moderate aqueous solubility. However, the free base has limited solubility. Its solubility is significantly enhanced by forming salts, such as diacetate or trifluoroacetate (TFA) salts, which are common in commercially supplied peptides.[6]

-

Palmitoyl this compound (Matrixyl): The core KTTKS peptide is hydrophilic. The covalent attachment of a 16-carbon palmitoyl fatty acid chain introduces a significant lipophilic character.[3] This modification is designed to improve penetration through the lipid-rich stratum corneum but results in amphiphilic properties. While it retains some water solubility, it is often formulated in emulsions or gel matrices containing glycols (e.g., glycerin, butylene glycol) to ensure uniform dispersion.[7]

Stability Profile

Peptide stability is a critical parameter influencing shelf-life, efficacy, and safety. Degradation can occur via hydrolysis, oxidation, or enzymatic action, and is highly dependent on environmental conditions.

Table 3: Stability Characteristics of this compound Variants

| Peptide Variant | Condition | Reported Stability / Characteristic |

| This compound (Vialox) | pH | Optimal stability is maintained at a neutral pH[6] |

| Temperature | Long-term storage recommended between 4 and 7°C[7] | |

| Palmitoyl this compound (Matrixyl) | Formulation | Stable in cosmetic formulas[7] |

| Storage | Recommended storage at -20°C for lyophilized powder[3] |

Key Stability Considerations

-

pH: Peptides are most susceptible to hydrolysis at acidic and alkaline pH. For Vialox, maintaining a neutral pH is key to preventing the cleavage of peptide bonds.[6] The stability of Matrixyl in formulations with a pH of 4-6 suggests it is robust under mildly acidic conditions typical of cosmetic products.[7]

-

Temperature: As with most peptides, elevated temperatures can accelerate degradation and aggregation. Recommended storage for lyophilized powders is typically -20°C or below to ensure long-term stability.[3] For solutions or formulations, refrigeration is advised.[7]

-

Oxidation: Peptides containing specific residues like Methionine, Cysteine, or Tryptophan are prone to oxidation. Neither Vialox nor Matrixyl contains these highly susceptible residues, suggesting that oxidation is a lesser concern compared to hydrolytic degradation.

-

Enzymatic Degradation: In biological environments, peptides are rapidly degraded by proteases. The modification of the KTTKS sequence with a palmitoyl group in Matrixyl not only aids penetration but also provides steric hindrance that can increase its resistance to enzymatic cleavage compared to the unmodified peptide.

Experimental Protocols

Reliable and reproducible experimental methods are essential for characterizing the physicochemical properties of peptides.

Protocol for Determination of Peptide Solubility

This protocol provides a general framework for assessing peptide solubility.

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Weigh a small, precise amount (e.g., 1 mg) of the peptide into a sterile microcentrifuge tube.

-

Initial Solvent Test: Begin with deionized, sterile water. Add a small, measured volume (e.g., 100 µL) to the peptide.

-

Solubilization Assistance: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate the sample in a water bath for 3-5 minutes. Brief, intermittent sonication is recommended to avoid heating the sample.

-

Visual Inspection: A fully dissolved peptide will yield a clear, particle-free solution. If the solution is cloudy or contains visible particles, the peptide is not fully soluble at that concentration.

-

Incremental Solvent Addition: If the peptide is not soluble, incrementally add more solvent and repeat step 3 until the peptide dissolves completely. Record the final volume to calculate the solubility (e.g., in mg/mL).

-

Alternative Solvents: If the peptide is insoluble in water, repeat the procedure with alternative solvents.

-

For basic peptides like Vialox (due to Arginine), a dilute acidic solution (e.g., 10% acetic acid) can be tested.

-

For amphiphilic/hydrophobic peptides like Matrixyl, an organic solvent such as Dimethyl Sulfoxide (DMSO) or a co-solvent system (e.g., water/propylene glycol) may be required.

-

-

Quantification (Optional): For precise solubility determination, the saturated solution can be centrifuged, and the concentration of the peptide in the supernatant can be measured using RP-HPLC with a standard curve.

Protocol for Assessment of Peptide Stability (Forced Degradation)

Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of a peptide. This protocol outlines a typical workflow for a forced degradation study analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

-

Stock Solution Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer in which it is stable).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H2O2.

-

Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).[9]

-

Control: Keep an unstressed sample in the original solvent at a protected temperature (e.g., 4°C).

-

-

Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve a target degradation of 5-20%.[10] If degradation is too rapid, the stressor concentration or temperature should be reduced.

-

Sample Quenching: After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

-

RP-HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).

-

Detection: UV absorbance at 220 nm.

-

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Calculate the percentage of remaining peptide to quantify its stability under each condition. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Mechanisms of Action & Signaling Pathways

The distinct biological effects of Vialox and Matrixyl are rooted in their interactions with different cellular signaling pathways.

This compound (Vialox): Inhibition of Neuromuscular Transmission

Vialox acts at the neuromuscular junction. Its primary mechanism is the competitive antagonism of muscle nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[11] By binding to the receptor, it blocks the binding of the neurotransmitter acetylcholine (ACh), thereby preventing the ion channel from opening. This inhibits the depolarization of the muscle cell membrane and ultimately prevents muscle contraction, leading to a relaxed state.

Palmitoyl this compound (Matrixyl): Stimulation of Extracellular Matrix Synthesis

Matrixyl functions as a matrikine, a peptide fragment derived from matrix proteins that can regulate cell activity. The Pal-KTTKS sequence mimics a fragment of pro-collagen type I. When applied to the skin, it is believed to interact with receptors on fibroblasts. This interaction activates intracellular signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway, which is a master regulator of collagen synthesis.[11] Activation of this pathway leads to the upregulation of genes responsible for producing key components of the extracellular matrix, such as collagen types I and III, and fibronectin, thereby improving skin structure.[1]

References

- 1. puravedaorganics.com [puravedaorganics.com]

- 2. Skin Actives Scientific Palmitoyl this compound ingredients (Explained) [incidecoder.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Vialox Peptide(this compound) | C21H37N9O5 | CID 11605666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Vialox Peptide(this compound) diacetate [smolecule.com]

- 7. bellahut.com [bellahut.com]

- 8. High stability of the immunomodulatory GK-1 synthetic peptide measured by a reversed phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sgs.com [sgs.com]

- 11. Stimulation of collagen production by transforming growth factor-beta1 during differentiation of cardiac fibroblasts to myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Formula and Weight Determination of Pentapeptide-3

This in-depth guide provides a comprehensive overview of the methodologies used to determine the molecular formula and molecular weight of Pentapeptide-3. It is intended for researchers, scientists, and professionals in the field of drug development and peptide analysis. The guide covers both theoretical calculations and detailed experimental protocols for empirical verification.

Introduction to this compound

This compound, also known by its trade name Vialox, is a synthetic peptide used primarily in the cosmetics industry for its anti-aging properties.[1] It is a fragment of Waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri).[2][3] Functionally, this compound acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the post-synaptic membrane, which leads to a reduction in muscle contractions and thereby diminishes the appearance of expression wrinkles.[1][2] Precise determination of its molecular formula and weight is a critical first step in its characterization, ensuring purity, confirming identity, and enabling accurate quantification for formulation and research.

Molecular Properties of this compound

The fundamental properties of this compound are derived from its specific amino acid sequence. The peptide consists of five amino acid residues with a C-terminal amidation, which enhances its stability.[4]

| Parameter | Value | Reference |

| Amino Acid Sequence | H-Gly-Pro-Arg-Pro-Ala-NH2 | [1][3][4] |

| Molecular Formula | C21H37N9O5 | [1][2][3][4] |

| Average Molecular Weight | 495.58 g/mol | [1] |

| Monoisotopic Molecular Weight | 495.2918 g/mol | Calculated |

Theoretical and Experimental Determination Workflow

The determination of a peptide's molecular formula and weight is a multi-step process that combines theoretical calculation with empirical validation through various analytical techniques.

Caption: Logical workflow for peptide characterization.

Experimental Methodologies

The most robust and widely accepted methods for determining the molecular weight and confirming the formula of peptides like this compound are Mass Spectrometry, complemented by Amino Acid Analysis and Edman Degradation for sequence verification.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for the precise molecular weight determination of peptides, offering high accuracy, sensitivity, and speed.[5][6] The instrument measures the mass-to-charge ratio (m/z) of ionized molecules, from which the molecular mass can be accurately calculated.[7]

-

Ionization Techniques: For peptides, two "soft" ionization methods are predominantly used to prevent fragmentation:

-

Electrospray Ionization (ESI): Generates gaseous ions from a liquid solution, often producing multiply charged ions. This is advantageous for analyzing large molecules on mass spectrometers with a limited mass range.[5]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): The peptide is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte, typically forming singly charged ions ([M+H]+).[5]

-

-

Mass Analyzers: High-resolution analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) are essential for achieving the mass accuracy required to confirm the elemental composition.[7][8]

Caption: Experimental workflow for MS-based analysis.

Amino Acid Analysis (AAA)

Amino Acid Analysis is used to verify the amino acid composition of the peptide.[9] It confirms that the correct amino acids are present in the correct stoichiometric ratios, which provides strong supporting evidence for the molecular formula.[10]

The process involves:

-

Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically by heating with 6 M HCl.[10]

-

Separation: The resulting amino acid mixture is separated using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).[10]

-

Quantification: The separated amino acids are detected and quantified, often after a post-column reaction with a visualizing agent like ninhydrin.[10]

Edman Degradation

Developed by Pehr Edman, this classic chemical method determines the amino acid sequence starting from the N-terminus.[11][12] It provides ultimate confirmation of the peptide's primary structure, from which the molecular formula and weight are derived. The process involves a cyclical reaction where the N-terminal amino acid is labeled, cleaved, and identified, leaving the rest of the peptide chain intact for the next cycle.[13][14] While largely superseded by MS/MS for high-throughput sequencing, it remains a valuable tool for N-terminal characterization.[15]

Detailed Experimental Protocols

Protocol for Molecular Weight Determination by ESI-MS

-

Sample Preparation:

-

Dissolve 1 mg of lyophilized this compound powder in 1 mL of a solvent mixture suitable for ESI, typically 50:50 (v/v) acetonitrile/water with 0.1% formic acid to facilitate protonation.[5]

-

Vortex briefly to ensure complete dissolution.

-

Dilute the stock solution to a final concentration of 1-10 µM for infusion.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution (e.g., a mixture of known peptides or proteins) in the mass range encompassing the target m/z of this compound (~496).[16] This step is critical for ensuring high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecular ions ([M+H]+ and [M+2H]2+).

-

-

Data Analysis:

-

Identify the peaks in the resulting mass spectrum corresponding to the protonated forms of this compound. For a molecular weight of 495.58, expect to see a prominent singly charged ion [M+H]+ at m/z 496.59 and a doubly charged ion [M+2H]2+ at m/z 248.80.

-

Use the instrument's software to deconvolute the spectrum (if multiple charge states are present) or directly calculate the molecular weight (M) from the m/z of the singly charged ion: M = (m/z * z) - (mass of charge carrier * z). For [M+H]+, M = (496.59 * 1) - (1.007 * 1) = 495.58 Da.

-

Compare the measured accurate mass to the theoretical monoisotopic mass (495.2918 Da) to confirm the elemental composition. High-resolution instruments should provide a mass accuracy of <5 ppm.

-

Protocol for Amino Acid Analysis

-

Hydrolysis:

-

Place a known quantity (e.g., 100 µg) of this compound into a hydrolysis tube.

-

Add 200 µL of 6 M HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze all peptide bonds.[10]

-

After hydrolysis, evaporate the HCl under vacuum.

-

-

Derivatization (if required by the detection method):

-

Reconstitute the dried hydrolysate in a suitable buffer.

-

Derivatize the amino acids with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which can be detected by UV absorbance.

-

-

Chromatographic Separation:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column.

-

Separate the PTC-amino acids using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

-

Detection and Quantification:

-

Monitor the column eluent with a UV detector at 254 nm.

-

Identify each amino acid based on its retention time compared to a standard mixture of PTC-amino acids.

-

Calculate the molar ratio of each amino acid by integrating the area under each peak. The expected ratio for this compound is Gly:Pro:Arg:Ala = 1:2:1:1.

-

Conclusion

The determination of the molecular formula (C21H37N9O5) and molecular weight (~495.6 g/mol ) of this compound is achieved through a synergistic approach of theoretical calculation and rigorous experimental validation. High-resolution mass spectrometry serves as the definitive technique for accurate mass measurement, while amino acid analysis and Edman degradation provide orthogonal confirmation of the peptide's composition and sequence. Adherence to these detailed protocols ensures the unambiguous identification and characterization of this compound, a crucial requirement for its application in research and cosmetic formulations.

References

- 1. experchem.com [experchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [novoprolabs.com]

- 4. Buy this compound (EVT-244092) [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 7. DSpace [diposit.ub.edu]

- 8. Molecular Weight - University of Birmingham [birmingham.ac.uk]

- 9. Amino Acid Analysis - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Edman degradation - Wikipedia [en.wikipedia.org]

- 12. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ehu.eus [ehu.eus]

- 15. rapidnovor.com [rapidnovor.com]

- 16. msf.ucsf.edu [msf.ucsf.edu]

The Core Mechanism of Pentapeptide-3 as a Nicotinic Acetylcholine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-3, a synthetic peptide also known by its trade name Vialox®, is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR). Derived from a fragment of waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri), this pentapeptide (Gly-Pro-Arg-Pro-Ala) effectively induces muscle relaxation by blocking neuromuscular transmission. This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing the key signaling pathways. While specific quantitative binding data for this compound is limited in publicly accessible literature, the well-documented activity of its parent compound, waglerin-1, provides significant insights into its function.

Introduction

This compound has garnered significant interest, particularly in the cosmetic industry, for its ability to reduce the appearance of expression wrinkles.[1][2] This effect is achieved through a mechanism analogous to that of curare and botulinum toxin, by inhibiting the signaling cascade that leads to muscle contraction.[3] By acting at the post-synaptic membrane of the neuromuscular junction, this compound offers a targeted approach to modulating muscle activity.[3] This document serves as a comprehensive resource for understanding the molecular interactions and physiological consequences of this compound's engagement with the nicotinic acetylcholine receptor.

Mechanism of Action: Competitive Antagonism of nAChRs

The primary mechanism of action of this compound is its role as a competitive antagonist at the nicotinic acetylcholine receptors located on the postsynaptic membrane of muscle cells.[2][3][4] In a normal physiological state, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal and binds to nAChRs. This binding event triggers a conformational change in the receptor, opening its intrinsic ion channel and allowing an influx of sodium ions (Na+).[3] The resulting depolarization of the muscle cell membrane leads to an action potential and subsequent muscle contraction.[3]

This compound, due to its structural similarity to a portion of the natural ligand's binding domain, competes with acetylcholine for the same binding sites on the nAChR.[3] However, the binding of this compound to the receptor does not elicit the conformational change necessary to open the ion channel.[3] Consequently, the influx of sodium ions is prevented, the postsynaptic membrane is not depolarized, and muscle contraction is inhibited.[2][3] This leads to a state of flaccid paralysis in the targeted muscle tissue.[3] It is suggested that this compound acts exclusively on peripheral nAChRs with minimal impact on central neuronal receptors.[3]

Signaling Pathway of nAChR Antagonism by this compound

Figure 1. Competitive antagonism of the nAChR by this compound.

Quantitative Data

Table 1: Binding Affinity and Potency Data

| Compound | Receptor/System | Parameter | Value | Reference(s) |

| Waglerin-1 | Adult Mouse Muscle nAChR (containing ε-subunit) | IC50 | 50 nM | [5][6] |

| This compound (Vialox®) | In vitro muscle activity | % Reduction | 71% (at 1 min), 58% (at 2 hours) | [3] |

Table 2: In Vivo / Clinical Efficacy Data (Manufacturer Reported)

| Product | Application | Endpoint | Result | Duration of Study | Reference(s) |

| This compound (Vialox®) | Topical | Wrinkle Size | 49% reduction | 28 days | [3] |

| This compound (Vialox®) | Topical | Skin Consistency | 47% increase | 28 days | [3] |

Note: The data in Table 2 is based on manufacturer's claims and has not been independently verified in peer-reviewed publications.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound as an nAChR antagonist. These are based on established techniques in the field, as specific protocols for this compound are not publicly available.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for nAChRs.

Objective: To quantify the equilibrium dissociation constant (Ki) of this compound for the nAChR.

Materials:

-

Membrane preparations from tissue expressing nAChRs (e.g., Torpedo electric organ, or cultured cells transfected with specific nAChR subunits).

-

Radioligand with known high affinity for the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or d-tubocurarine).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding wells, add only the membrane and radioligand.

-

For non-specific binding wells, add the membrane, radioligand, and a saturating concentration of the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol assesses the functional effect of this compound on nAChR ion channel activity.

Objective: To determine if this compound acts as an antagonist and to quantify its inhibitory concentration (IC50).

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR.

-

This compound stock solution.

-

Acetylcholine (agonist) solution.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Two-electrode voltage clamp setup with microelectrodes.

Procedure:

-

Inject the Xenopus oocytes with the nAChR subunit cRNAs and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a pulse of acetylcholine to elicit an inward current mediated by the nAChRs.

-

After a washout period, co-apply acetylcholine with varying concentrations of this compound.

-

Record the peak current amplitude in the presence of the peptide.

-

Normalize the current responses to the control response (acetylcholine alone).

-

Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Muscle Contraction Assay

This assay provides a functional measure of the muscle-relaxing properties of this compound.

Objective: To quantify the inhibitory effect of this compound on muscle contraction.

Materials:

-

Isolated muscle tissue preparation (e.g., phrenic nerve-hemidiaphragm preparation from a rodent).

-

Organ bath with physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Force transducer and data acquisition system.

-

Electrical stimulator.

-

This compound stock solution.

Procedure:

-

Mount the muscle preparation in the organ bath under a resting tension.

-

Stimulate the phrenic nerve electrically to elicit muscle contractions.

-

Record the baseline contractile force.

-

Add increasing concentrations of this compound to the organ bath.

-

Record the contractile force at each concentration after a stable response is achieved.

-

Calculate the percentage inhibition of contraction at each concentration relative to the baseline.

-

Plot the percentage inhibition as a function of this compound concentration to determine the effective concentration for muscle relaxation.

Experimental Workflow for Characterizing this compound Activity

Figure 2. A logical workflow for the comprehensive evaluation of this compound.

Conclusion

This compound functions as a competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. By blocking the binding of acetylcholine, it prevents the ion flux necessary for muscle cell depolarization and contraction, resulting in muscle relaxation. While direct, peer-reviewed quantitative binding data for this compound is scarce, the information available for its parent compound, waglerin-1, and qualitative data from in vitro and in vivo studies strongly support this mechanism. The experimental protocols detailed herein provide a framework for researchers to further elucidate the specific binding kinetics, subunit selectivity, and functional potency of this and other novel peptide-based nAChR modulators. A more comprehensive understanding of its pharmacological profile will be crucial for the development of new therapeutic and cosmetic applications.

References

- 1. News - Why this compound Works Wonders for Aging Skin [jindunchem-med.com]

- 2. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corepeptides.com [corepeptides.com]

- 4. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Waglerin-1 selectively blocks the epsilon form of the muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthesis of Pentapeptide-3: A Technical Guide to Biosynthetic and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-3 is a designation that encompasses multiple distinct peptide sequences, most notably the cosmetic ingredient Palmitoyl this compound (also known as Matrixyl®) and the neuromuscular-blocking agent Vialox®. This technical guide provides an in-depth exploration of the manufacturing processes for these peptides. As these are primarily synthetic molecules, this document focuses on the prevalent chemical synthesis methodologies, particularly Solid-Phase Peptide Synthesis (SPPS). While true biosynthesis pathways for these specific sequences are not defined, we will discuss relevant enzymatic and microbial peptide production techniques that represent the broader field of peptide biosynthesis. This guide offers detailed experimental protocols, quantitative data on synthesis outcomes, and visual diagrams of synthetic workflows and biological signaling pathways to provide a comprehensive resource for researchers and developers in the field.

Introduction to this compound Variants

The term "this compound" does not refer to a single molecular entity but is used for at least two commercially significant peptides with distinct structures and biological functions.

-

Palmitoyl this compound (Pal-KTTKS) : This lipopeptide is a subfragment of the C-terminal portion of collagen I, with the amino acid sequence Lysine-Threonine-Threonine-Lysine-Serine (KTTKS).[1][2] It is N-terminally acylated with palmitic acid to enhance its stability and skin penetration.[1][2] Its primary application is in anti-aging cosmetics, where it is purported to stimulate the synthesis of extracellular matrix components like collagen and fibronectin.[1][3]

-

Vialox® (Gly-Pro-Arg-Pro-Ala-NH2) : This synthetic peptide has the sequence Glycine-Proline-Arginine-Proline-Alanine with a C-terminal amide. It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction, leading to muscle relaxation.[4][5] This "curare-like" effect makes it an ingredient in cosmetic products aimed at reducing the appearance of expression wrinkles.[4][6]

Biosynthesis of Peptides: General Principles

While Palmitoyl this compound and Vialox are produced synthetically, understanding biological peptide synthesis provides context for enzymatic and microbial production methods that can be applied to novel peptides.

Ribosomal Synthesis

In nature, the primary route of peptide and protein synthesis is ribosomal, dictated by the genetic code. This process is not used for the industrial production of small, modified peptides like the ones discussed herein.

Non-Ribosomal Peptide Synthesis (NRPS)

Certain microorganisms and fungi produce peptides, including some with therapeutic properties, via large multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). This ATP-dependent process can incorporate non-proteinogenic amino acids and modifications, offering a potential avenue for the biosynthesis of novel peptides.

Enzymatic Synthesis

Enzymatic peptide synthesis utilizes isolated enzymes, typically proteases, to catalyze the formation of peptide bonds. This can be performed in aqueous or organic-aqueous biphasic systems.[7] By controlling reaction conditions, the equilibrium of the protease reaction can be shifted towards synthesis rather than hydrolysis. This method offers high specificity and mild reaction conditions. For instance, immobilized α-chymotrypsin has been used for the single-pot enzymatic synthesis of a pentapeptide.

Synthetic Pathways for this compound Variants

The industrial production of Palmitoyl this compound and Vialox predominantly relies on chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most common and efficient method.[3]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] This simplifies the purification process, as excess reagents and byproducts are removed by washing and filtration at each step.[8] The most prevalent SPPS strategy for cosmetic peptides is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry due to its milder deprotection conditions compared to the older Boc (tert-butyloxycarbonyl) chemistry.[9]

The synthesis of a pentapeptide via Fmoc-based SPPS follows a cyclical process:

-

Resin Preparation : An appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides like Vialox, or a Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids like KTTKS) is swelled in a suitable solvent like dimethylformamide (DMF).[10][11]

-

First Amino Acid Attachment (Loading) : The C-terminal amino acid, with its α-amino group protected by Fmoc and its side chain protected if necessary, is coupled to the resin.

-

Deprotection : The Fmoc group is removed from the α-amino group of the resin-bound amino acid, typically using a solution of 20% piperidine in DMF, exposing a free amine for the next coupling step.[10][11]

-

Amino Acid Coupling : The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU/HOBt, HATU, or DIC) and added to the resin to form a new peptide bond.[11]

-

Wash : The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat : The deprotection, coupling, and wash steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

-

Final Modification (for Palmitoyl this compound) : For Pal-KTTKS, after the final amino acid is coupled and deprotected, palmitic acid is coupled to the N-terminal amine.

-

Cleavage and Final Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid "cocktail," commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[12]

-

Purification and Isolation : The crude peptide is precipitated, typically in cold diethyl ether, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[11] The final product is often isolated as a lyophilized powder.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves synthesizing the peptide entirely in solution.[13] While it was the classical method, it is more laborious for longer peptides due to the need for purification after each step.[13] However, for large-scale production of shorter peptides, LPPS can be advantageous. The process involves the sequential coupling of protected amino acids in a suitable solvent, followed by deprotection and purification of the intermediate peptide at each stage.[14]

Quantitative Data on Synthesis

The yield and purity of synthetic peptides are critical metrics for their application. The data below is compiled from various sources and represents typical outcomes for SPPS of cosmetic peptides.

| Parameter | Palmitoyl this compound (and analogues) | Vialox | General SPPS |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase & Liquid-Phase |

| Typical Yield | 42% - 68% (for KTTKS analogues) | Not explicitly stated, but SPPS yields are generally in this range. | Highly variable based on sequence and length. |

| Purity (Post-HPLC) | >95% to >98% | >95% | >95% is a common standard for research and cosmetic grade. |

| Key Reagents | Fmoc-protected amino acids, Rink Amide or Wang resin, Palmitic Acid, HBTU/HOBt or DIC, Piperidine, TFA | Fmoc-protected amino acids, Rink Amide resin, HBTU/HOBt or DIC, Piperidine, TFA | Protected amino acids, resin/support, coupling agents, deprotection agents, cleavage agents. |

Experimental Protocols

While proprietary industrial protocols are not publicly available, the following sections outline the standard laboratory procedures for the synthesis of Palmitoyl this compound and Vialox based on established SPPS methodologies.

Protocol: Solid-Phase Synthesis of Palmitoyl-KTTKS

-

Resin Loading : The first amino acid, Fmoc-Ser(tBu)-OH, is attached to a 2-chlorotrityl chloride resin. The resin is swelled in dichloromethane (DCM), and the Fmoc-amino acid is added along with diisopropylethylamine (DIEA). The mixture is agitated for 1-2 hours. Remaining active sites on the resin are capped.

-

Peptide Chain Elongation :

-

Deprotection : The resin is treated with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. This is followed by extensive washing with DMF.

-

Coupling : The next amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, in sequence) is pre-activated with a coupling agent like HBTU/HOBt or HATU in the presence of a base (DIEA or NMM) in DMF. This solution is added to the resin and allowed to react for 1-4 hours. Completion of the reaction can be monitored by a Kaiser test.

-

Wash : The resin is washed with DMF and DCM.

-

The deprotection and coupling cycle is repeated until the KTTKS sequence is complete.

-

-

Palmitoylation : After removal of the final N-terminal Fmoc group from the terminal lysine, a solution of palmitic acid, activated with a coupling agent (e.g., DIC/HOBt), is added to the resin and allowed to react to completion.

-

Cleavage and Deprotection : The peptidyl-resin is washed and dried. It is then treated with a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5 v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc and tBu side-chain protecting groups.

-

Isolation and Purification : The cleavage mixture is filtered to remove the resin, and the peptide is precipitated in cold diethyl ether. The crude peptide is collected by centrifugation, washed with ether, and dried. The final product is purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization : Fractions containing the pure peptide are pooled and lyophilized to yield Palmitoyl-KTTKS as a white powder.

Protocol: Solid-Phase Synthesis of Vialox (GPRPA-NH2)

-

Resin Preparation : Rink Amide MBHA resin is used to generate the C-terminal amide. The resin is swelled in DMF.

-

Peptide Chain Elongation :

-

The synthesis cycle is identical to that described in 5.1. The amino acids are coupled sequentially: Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Gly-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a common acid-labile protecting group for the arginine side chain.

-

-

Cleavage and Deprotection : The procedure is similar to 5.1. A TFA-based cleavage cocktail is used to cleave the peptide from the Rink Amide resin and remove the Pbf protecting group from arginine.

-

Isolation, Purification, and Lyophilization : The process is as described in 5.1. The crude peptide is precipitated, purified by RP-HPLC, and lyophilized to yield Vialox as a white powder.

Biological Signaling Pathways

Palmitoyl this compound (Matrixyl) - Stimulation of Extracellular Matrix Synthesis

Palmitoyl this compound is classified as a "matrikine," a peptide fragment that can regulate cell activities. It is believed to mimic a fragment of procollagen type I, signaling fibroblasts to increase the production of key extracellular matrix (ECM) components. This process is primarily mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.[15][16]

-

TGF-β Pathway Activation : Palmitoyl this compound is thought to stimulate the TGF-β signaling cascade.

-

Receptor Binding : TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[15]

-

SMAD Protein Phosphorylation : The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[16][17]

-

SMAD Complex Formation : Phosphorylated SMAD2/3 forms a complex with the common-mediator SMAD (co-SMAD), SMAD4.[17]

-

Nuclear Translocation and Gene Transcription : The SMAD2/3/4 complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes.

-

ECM Protein Synthesis : This leads to increased transcription and subsequent synthesis of ECM proteins, including Collagen Type I, Collagen Type III, and Fibronectin, resulting in a firmer and smoother skin appearance.[1]

Vialox (this compound) - Neuromuscular Blockade

Vialox acts at the neuromuscular junction to inhibit muscle contraction. Its mechanism is analogous to that of curare, functioning as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[4][6]

-

Nerve Impulse Arrival : An action potential arrives at the presynaptic terminal of a motor neuron.

-

Acetylcholine (ACh) Release : The nerve impulse triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.

-

ACh Binding (Normal Function) : ACh diffuses across the synaptic cleft and binds to nAChRs on the postsynaptic membrane (motor end plate) of the muscle cell.

-

Muscle Contraction (Normal Function) : The binding of ACh opens ligand-gated ion channels, allowing an influx of sodium ions (Na+). This depolarizes the muscle cell membrane, generating an end-plate potential that triggers an action potential and leads to muscle contraction.

-

Vialox Intervention : Vialox peptide, present in the synaptic cleft, competes with ACh for the binding sites on the nAChRs.[5]

-

Blockade of Receptor : When Vialox binds to the nAChR, it does not open the ion channel and prevents ACh from binding.[18]

-

Inhibition of Contraction : By blocking the receptor, Vialox inhibits the influx of Na+, preventing depolarization of the motor end plate. The muscle cell does not receive the signal to contract, resulting in muscle relaxation and a reduction in the appearance of expression wrinkles.[5]

References

- 1. The Effects of a Novel Series of KTTKS Analogues on Cytotoxicity and Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]

- 3. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito peptide-solutions | automated-synthesizers [m.peptidescientific.com]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. corepeptides.com [corepeptides.com]

- 6. corepeptides.com [corepeptides.com]

- 7. Vialox Peptide(this compound) | Benchchem [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. rsc.org [rsc.org]

- 12. Page loading... [wap.guidechem.com]

- 13. bachem.com [bachem.com]

- 14. CN111004306A - Liquid phase synthesis method of palmitoyl tripeptide-5 - Google Patents [patents.google.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

- 17. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medindia.net [medindia.net]

In Silico Modeling of Pentapeptide-3 Receptor Binding: A Technical Guide

Version: 1.0

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-3, a synthetic peptide also known as Vialox, has garnered significant interest for its muscle-relaxing properties, primarily through the competitive antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This technical guide provides an in-depth framework for the in silico modeling of this compound's interaction with its primary molecular target. It outlines a comprehensive workflow, from initial structure preparation to molecular docking and dynamics simulations, and concludes with protocols for experimental validation. This document is intended to serve as a practical resource for researchers engaged in peptide-based drug discovery and computational biology.

Introduction: this compound (Vialox)

This compound, with the amino acid sequence Gly-Pro-Arg-Pro-Ala (GPRPA), is a synthetic peptide inspired by a fragment of snake venom.[2][4][5] Its primary mechanism of action is the inhibition of neuromuscular signal transmission.[3][4] It functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), located on the postsynaptic membrane of muscle cells.[1][6] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound prevents the influx of sodium ions that leads to muscle cell depolarization and contraction.[1][5] This curare-like effect results in muscle relaxation, making it a molecule of interest for cosmetic applications and potentially for conditions involving muscle spasticity.[2][3]

The Molecular Target: Nicotinic Acetylcholine Receptor (nAChR)

The nAChR is a transmembrane protein and a member of the 'Cys-loop' superfamily of ligand-gated ion channels.[7] These receptors are pentameric, assembled from various combinations of subunits (e.g., α, β, γ, δ, ε).[5] The binding sites for acetylcholine, and thus for competitive antagonists like this compound, are located at the interfaces between these subunits.[1][5] Upon agonist binding, the receptor undergoes a conformational change that opens a central pore, allowing cation influx and initiating cellular responses.[5] The specific target for this compound is the peripheral nAChR at the neuromuscular junction.[2][3]

Mechanism of Action and Signaling Pathway

This compound acts as a non-depolarizing neuromuscular blocker.[3][4] It competes with acetylcholine for the same binding sites on the nAChR but fails to induce the necessary conformational change to open the ion channel.[1] This physically obstructs ACh, effectively blocking the signal for muscle contraction.[1]

The signaling process can be summarized as follows:

-

Normal Activation (by Acetylcholine): ACh released from a motor neuron binds to nAChRs on a muscle cell. This opens the ion channel, leading to Na+ influx, membrane depolarization, and muscle contraction.[4]

-

Inhibition (by this compound): this compound occupies the ACh binding sites on the nAChR.[1] This prevents ACh from binding and keeps the ion channel in a closed state, blocking Na+ influx and thereby preventing muscle contraction.[1][3]

In Silico Modeling Workflow

The computational investigation of the this compound-nAChR interaction follows a structured workflow. This process begins with the preparation of the molecular structures and proceeds through docking and simulation to predict and analyze their binding. The final and most critical step is the experimental validation of the computational predictions.

Detailed Methodologies: In Silico Protocols

This section provides detailed protocols for the core computational experiments.

Protocol: Receptor and Ligand Structure Preparation

-

Receptor Preparation:

-

Obtain Structure: Download the cryo-EM or crystal structure of a relevant nAChR homolog (e.g., from the Torpedo marmorata) from the Protein Data Bank (PDB). If a complete structure is unavailable, homology modeling using servers like SWISS-MODEL may be required.

-

Pre-processing: Use software like Maestro (Schrödinger) or Chimera to clean the PDB file. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, repairing missing side chains or loops, and assigning correct protonation states at a physiological pH of 7.4.

-

Energy Minimization: Perform a brief energy minimization of the receptor structure using a force field (e.g., OPLS, CHARMM) to relieve any steric clashes.

-

-

Ligand Preparation:

-

Build Peptide: Construct the 3D structure of this compound (Gly-Pro-Arg-Pro-Ala) using a molecular builder such as Avogadro or the builder tools within Schrödinger or Discovery Studio.

-

Generate Conformations: Since peptides are flexible, generate an ensemble of low-energy conformers.

-

Assign Parameters: Assign appropriate atom types and partial charges using a suitable force field (e.g., Gasteiger charges for docking).

-

Protocol: Molecular Docking

-

Define Binding Site: Based on literature, the binding site is at the subunit interfaces.[1] Define a docking grid or sphere encompassing this region. If the site is unknown, perform a blind (global) docking to scan the entire receptor surface.

-

Select Docking Algorithm: Choose a docking program suitable for flexible peptides, such as RosettaDock, Glide (Peptide Docking), or HADDOCK.[8][9][10]

-

Execution:

-

Input: Provide the prepared receptor and the ensemble of ligand conformers as input.

-

Sampling: The software will systematically sample different orientations and conformations of the peptide within the defined binding site.[11]

-

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the top-scoring clusters, focusing on poses that exhibit favorable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with key residues in the binding pocket.

-

Protocol: Molecular Dynamics (MD) Simulation

-

System Setup:

-

Select Pose: Choose the most promising peptide-receptor complex from the docking results.

-

Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

Force Field: Use a modern force field like AMBER or CHARMM.[12]

-

-

Simulation Protocol:

-

Minimization: Perform a multi-stage energy minimization of the system, first with restraints on the protein and peptide heavy atoms, then gradually releasing them.

-

Heating (NVT Ensemble): Slowly heat the system from 0 K to 310 K (physiological temperature) while keeping the volume constant.

-

Equilibration (NPT Ensemble): Equilibrate the system at 310 K and 1 atm pressure until properties like density and potential energy stabilize. This allows the water molecules and protein to relax around the ligand.

-

Production Run: Run the simulation for an extended period (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.

-

-

Analysis:

-

Stability: Calculate the RMSD of the peptide and protein backbone to assess the stability of the complex over time.

-

Flexibility: Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible and stable regions.

-

Interactions: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

-

Quantitative Data Analysis

The primary goal of in silico modeling is to predict the binding affinity of a ligand to its receptor. While specific experimental values for this compound are not widely published, the table below outlines the key quantitative parameters researchers should aim to calculate and validate.

| Parameter | Description | Typical In Silico Method | Interpretation |

| Docking Score | An empirical value from the docking software's scoring function, estimating binding affinity. | Molecular Docking | Lower scores generally indicate better predicted binding. Used for relative ranking of poses. |

| Binding Free Energy (ΔG) | The overall free energy change upon ligand binding (in kcal/mol). | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP) | A more negative value indicates a more favorable and stronger binding interaction. |

| Inhibitory Constant (Kᵢ) | The concentration of inhibitor required to occupy 50% of the receptors in the absence of the agonist. | Calculated from ΔG (ΔG = RT ln Kᵢ) | A lower Kᵢ value signifies a more potent inhibitor. |

| IC₅₀ | The concentration of an inhibitor that reduces the response to an agonist by 50%. | N/A (Experimental Value) | A key parameter determined from in vitro functional assays for validation. |

Detailed Methodologies: Experimental Validation

Computational predictions must be anchored by empirical data. The following protocols are essential for validating the in silico results.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the nAChR.

-

Materials: Purified nAChR-containing membrane preparations, a radiolabeled nAChR antagonist (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin), unlabeled this compound, filtration apparatus, and a scintillation counter.

-

Procedure:

-

Incubate the receptor preparation with a fixed concentration of the radioligand.

-

In parallel tubes, add increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

Protocol: Electrophysiological Assay (Two-Electrode Voltage Clamp)

-

Objective: To functionally confirm the antagonistic activity of this compound on nAChR ion channel function.

-

Materials: Xenopus oocytes expressing the target nAChR subunits, two-electrode voltage clamp setup, recording chambers, and perfusion system.

-

Procedure:

-

Inject cRNA for the desired nAChR subunits into Xenopus oocytes and allow for receptor expression (2-5 days).

-

Place an oocyte in the recording chamber and impale it with two electrodes (voltage-sensing and current-injecting).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with a control buffer and then apply a pulse of acetylcholine to elicit an inward current.

-

After a washout period, pre-incubate the oocyte with a specific concentration of this compound for several minutes.

-

Apply the same acetylcholine pulse in the continued presence of this compound and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked current in the absence and presence of various concentrations of this compound.

-

Generate a concentration-response curve to determine the IC₅₀ of this compound for the inhibition of the ACh-induced current. This provides direct functional validation of its antagonistic properties.

-

References

- 1. Vialox Peptide(this compound) | Benchchem [benchchem.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. biotechpeptides.com [biotechpeptides.com]

- 4. corepeptides.com [corepeptides.com]

- 5. corepeptides.com [corepeptides.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Metabolite Identification of Pentapeptide-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-3, and more specifically its widely recognized form, Palmitoyl this compound (also known as Palmitoyl-KTTKS or Matrixyl®), is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-aging properties. As a matrikine, it functions as a signaling molecule, stimulating the synthesis of extracellular matrix (ECM) components, such as collagen, to improve skin structure and reduce the appearance of wrinkles.[1][2] Understanding the degradation pathways and identifying the resulting metabolites of this peptide are crucial for assessing its stability, bioavailability, and overall efficacy in topical formulations. This technical guide provides a comprehensive overview of the current knowledge on the degradation of this compound, detailed experimental protocols for its analysis, and a summary of its biological signaling.

Degradation Pathways of this compound

The stability of this compound is significantly influenced by its chemical structure, particularly the N-terminal palmitoylation of the core pentapeptide, Lys-Thr-Thr-Lys-Ser (KTTKS).[3][4] This lipid modification plays a crucial role in protecting the peptide from enzymatic degradation within the skin.

The primary degradation pathway for the unmodified KTTKS peptide is enzymatic hydrolysis by aminopeptidases present in the skin.[3] This process involves the stepwise cleavage of amino acids from the N-terminus. However, the presence of the palmitoyl group on the N-terminal lysine of Palmitoyl this compound effectively blocks the action of these enzymes, leading to enhanced stability.[3]

While the N-terminus is protected, Palmitoyl this compound can still undergo degradation through other enzymatic processes, primarily involving the cleavage of internal peptide bonds by other skin proteases, such as serine proteases and metalloenzymes.[3] This would result in the formation of smaller peptide fragments and potentially the cleavage of the palmitoyl group from the lysine residue.

The main degradation pathways can be summarized as:

-

Enzymatic Hydrolysis of Peptide Bonds: Cleavage of the peptide backbone by skin proteases. Due to the protected N-terminus, cleavage is more likely to occur at internal or C-terminal positions.

-

Deamidation: Potential modification of the amide groups in the peptide backbone, although this is a less prominent pathway for this specific peptide sequence.

-

Oxidation: The amino acid residues of this compound are not highly susceptible to oxidation.

Metabolite Identification

The identification of this compound metabolites is primarily achieved through the use of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation and structural elucidation of the parent peptide and its degradation products.

For the unmodified KTTKS peptide, the major identified metabolites are shorter peptide fragments resulting from N-terminal degradation:

-

Thr-Thr-Lys-Ser (TTKS)

-

Thr-Lys-Ser (TKS) [3]

For Palmitoyl this compound, while it is significantly more stable, potential degradation would lead to a different profile of metabolites. Based on the likely degradation pathways, the following metabolites could be anticipated:

-

Palmitoyl-Lys-Thr-Thr-Lys + Ser

-

Palmitoyl-Lys-Thr-Thr + Lys-Ser

-

Palmitoyl-Lys + Thr-Thr-Lys-Ser

-

Free Palmitic Acid and the KTTKS peptide (if the amide bond linking the fatty acid is cleaved)

-

Smaller palmitoylated peptide fragments.

Definitive identification of these metabolites requires detailed fragmentation analysis using tandem mass spectrometry. The fragmentation pattern of the parent Palmitoyl this compound would serve as a reference for identifying related structures in degraded samples.

Quantitative Data on this compound Degradation

The stability of this compound (Pal-KTTKS) has been quantitatively assessed in various in vitro skin models. The data consistently demonstrates its enhanced stability compared to its non-palmitoylated counterpart (KTTKS).

| Preparation | Peptide | Incubation Time (min) | Remaining Peptide (%) | Reference |

| Dermal Skin Extract | KTTKS | 60 | ~3.2 | [3] |

| Dermal Skin Extract | Pal-KTTKS | 120 | >80 | [3] |

| Epidermal Skin Extract | KTTKS | 120 | ~20 | [3] |

| Epidermal Skin Extract | Pal-KTTKS | 120 | ~90 | [3] |

| Skin Homogenate | KTTKS | 60 | <5 | [3] |

| Skin Homogenate | Pal-KTTKS | 120 | ~70 | [3] |

Experimental Protocols

Preparation of Skin Homogenates for Stability Assays

This protocol is adapted from methodologies used for assessing peptide stability in skin.[5]

-